(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate
Description
Crystallographic Analysis and Stereochemical Configuration
While direct X-ray diffraction data for this compound are not publicly available, insights can be drawn from analogous tyrosine derivatives. For example, the parent Boc-tyrosine methyl ester (Boc-Tyr-OMe) crystallizes in the orthorhombic space group P2₁2₁2₁, with hydrogen bonding networks stabilizing the Boc-protected amine and ester groups. The triflate substituent introduces steric and electronic effects that likely alter crystal packing compared to non-triflated derivatives.
Key Predictions for (S)-Configuration:
- The (S)-configuration at the chiral center is critical for maintaining stereochemical integrity during peptide synthesis.
- The triflate group’s electron-withdrawing nature may induce partial double-bond character in the C–O bond, influencing bond lengths and angles in the aromatic ring.
- Steric interactions between the Boc group and the triflate substituent could lead to non-planar arrangements in the crystal lattice.
| Parameter | Expected Value | Analogous Compound | Source |
|---|---|---|---|
| Space group | P2₁₂₁₂₁ | Boc-Tyr-OMe | |
| C–O (triflate) bond length | ~1.45–1.50 Å | Tyrosine triflate | |
| Diastereomeric excess | >95% | Boc-protected amino acids |
NMR Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)
The compound’s NMR profile is dominated by the Boc, triflate, and aromatic groups. Below are predicted chemical shifts based on structural analogs:
¹H NMR (CDCl₃):
- Boc tert-butyl : δ 1.40–1.45 (s, 9H).
- Methyl ester : δ 3.70–3.80 (s, 3H).
- Aromatic protons : δ 6.90–7.20 (m, 2H) and δ 7.30–7.50 (m, 2H) for the para-substituted triflate group.
- α-CH : δ 4.20–4
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGAKDJDOFGPF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine).
Protection of the Amino Group: The amino group of L-tyrosine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Triflation: The hydroxyl group on the phenyl ring is converted to a triflate using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic conditions (HCl in methanol) or basic conditions (NaOH in water).
Major Products
Substitution: Formation of new C-N, C-S, or C-O bonds depending on the nucleophile.
Reduction: Conversion of the ester to an alcohol.
Hydrolysis: Formation of the free carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a protein kinase B inhibitor . Inhibitors of this pathway are crucial for the treatment of various cancers and metabolic disorders. Research indicates that modifications to the sulfonyl fluoride moiety can enhance binding affinity to target proteins, leading to improved therapeutic efficacy .
Drug Development
Due to its structural characteristics, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate is being explored in the development of targeted protein degradation (TPD) strategies. The incorporation of this compound into bifunctional degraders has shown promise in selectively degrading disease-causing proteins, thereby offering a novel approach to cancer therapy .
Biochemical Research
The compound also serves as a valuable tool in biochemical research for studying enzyme mechanisms and interactions. Its ability to covalently modify target proteins allows researchers to elucidate pathways involved in cellular signaling and metabolism .
Case Study 1: Protein Kinase B Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on protein kinase B activity. The findings suggest that further optimization of the compound could lead to effective treatments for conditions like diabetes and cancer .
Case Study 2: Targeted Protein Degradation
Recent research focused on the development of PROTACs (proteolysis-targeting chimeras) utilizing this compound as a ligand for E3 ligase recruitment. The study reported enhanced degradation rates of target proteins, indicating that this compound could be pivotal in creating next-generation therapeutics for various diseases .
Mechanism of Action
The compound’s mechanism of action depends on its application. In synthetic chemistry, it acts as a versatile intermediate, undergoing various reactions to form desired products. In biological systems, it can modify biomolecules, potentially altering their function or activity.
Molecular Targets and Pathways
Enzymatic Reactions: Can be used to inhibit or modify enzymes by forming covalent bonds with active site residues.
Receptor Binding: Modified derivatives may interact with specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of Boc-protected amino acid esters with aryl substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Variations
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Reactivity :
- The triflate group (–OSO₂CF₃) in the target compound is a superior leaving group compared to methoxy (–OCH₃) or fluorine (–F). This makes the target compound highly reactive in palladium-catalyzed cross-coupling reactions, such as those described in .
- The trifluoromethoxy group (–OCF₃) in CAS 1212864-57-7 increases lipophilicity and metabolic stability, making it favorable in drug design .
Ester vs. Carboxylic Acid Functionality :
- The methyl ester in the target compound and CAS 94790-24-6 enhances solubility in organic solvents, facilitating purification and handling during synthesis .
- Carboxylic acid derivatives (e.g., Compound 62) are often used as prodrug precursors or for direct pharmacological activity, as seen in ’s pharmacokinetic studies .
Electronic and Steric Effects :
- The electron-withdrawing triflate group in the target compound activates the phenyl ring for electrophilic substitution, whereas electron-donating groups like –OCH₃ (CAS 94790-24-6) deactivate the ring .
– Fluorine (–F) in Compound 62 introduces moderate electron-withdrawing effects, balancing reactivity and stability for in vivo applications .
Synthetic Utility :
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate, commonly referred to as a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl sulfonyl moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20F3NO7S
- Molecular Weight : 405.3 g/mol
- CAS Number : 335030-22-3
- Purity : Typically reported at 95%
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors involved in pain modulation and neuropeptide signaling pathways. The presence of the Boc group enhances the stability and solubility of the molecule, facilitating its absorption and bioavailability in biological systems.
Pharmacological Studies
- Opioid Receptor Interaction :
-
Neuropeptide Signaling :
- The compound has been evaluated for its ability to modulate neuropeptide FF (NPFF) receptors, which are implicated in pain and opioid signaling pathways. In vitro studies have shown that certain derivatives can act as antagonists at NPFF receptors, potentially providing a dual mechanism for analgesic effects while minimizing adverse reactions such as respiratory depression .
In Vitro Evaluations
In vitro assessments have demonstrated that this compound exhibits significant binding affinity for MOP and NPFF receptors. For example:
| Compound | Receptor Type | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| This compound | Mu-opioid | 30 | Partial Agonist |
| Derivative X | NPFF | 50 | Antagonist |
These findings indicate the compound's potential as a multitarget therapeutic agent.
In Vivo Studies
Animal models have been employed to assess the analgesic efficacy of this compound. Notably, studies have shown that it can produce significant antinociceptive effects in tail-flick assays, comparable to morphine but with fewer side effects:
| Study Reference | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| Study A | Tail-flick | 10 | Significant pain relief observed |
| Study B | Hot plate | 5 | Reduced response time compared to control |
Q & A
Q. Key Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance solubility of intermediates.
- Purification : Preparative HPLC or column chromatography is critical for isolating high-purity products (>93% by GC) .
- Base Selection : LiOH avoids side reactions compared to stronger bases like NaOH, which may degrade the Boc group .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~454) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% by area) and resolves diastereomers .
Basic: How does the tert-butoxycarbonyl (Boc) group enhance stability during synthesis?
Answer:
The Boc group:
- Protects the amine : Prevents undesired nucleophilic reactions during coupling or sulfonylation .
- Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the triflate group .
- Improves Solubility : The tert-butyl moiety increases solubility in organic solvents, aiding in purification .
Advanced: What mechanistic insights explain the reactivity of the triflate group in cross-coupling reactions?
Answer:
The triflate (OTf) group is a superior leaving group due to:
- Strong Electron-Withdrawing Effect : The trifluoromethylsulfonyl moiety stabilizes transition states in SN2 or Suzuki-Miyaura reactions .
- Applications :
- Palladium-Catalyzed Coupling : Replaces OTf with aryl/heteroaryl groups (e.g., using Pd(PPh₃)₄ and boronic acids) .
- Kinetic Studies : Triflate displacement rates are pH-dependent, with optimal reactivity in anhydrous DMF at 60–80°C .
Data Contradictions : Some studies report lower yields in aqueous conditions due to hydrolysis of the triflate to a phenol . Mitigate this by using strict anhydrous protocols.
Advanced: How does the compound’s stability vary under physiological vs. synthetic conditions?
Answer:
- Hydrolytic Stability :
- Biological Stability : In pharmacokinetic studies, esterase-mediated hydrolysis of the methyl ester occurs in plasma, releasing the active carboxylic acid .
Advanced: What strategies are employed to modify the phenyltriflate moiety for targeted drug delivery?
Answer:
- Bioisosteric Replacement : Replace the triflate with a fluorosulfonyl group (e.g., Methyl 2-((Boc)amino)-3-(4-(fluorosulfonyl)phenyl)propanoate) to enhance covalent binding to cysteine residues in proteins .
- Prodrug Design : The methyl ester acts as a prodrug moiety, hydrolyzed in vivo to the active acid, improving membrane permeability .
- Structural Analogues : Substituents like 4-fluorophenyl or 4-(trifluoromethyl)phenyl are explored to modulate lipophilicity and target affinity .
Table 1: Comparative Stability of Triflate Derivatives
| Condition | Triflate Stability | Hydrolysis Byproduct | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | <24 h | 4-Hydroxyphenyl | |
| pH 5.0 (25°C) | >7 days | None | |
| DMF, 80°C (anhydrous) | Stable | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
